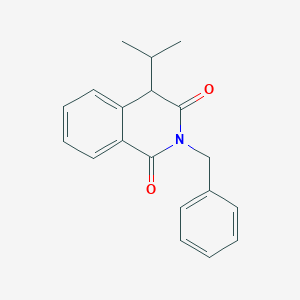![molecular formula C27H26O2P2 B12558054 {[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane CAS No. 143500-15-6](/img/structure/B12558054.png)
{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane is a complex organophosphorus compound This compound is characterized by its unique structure, which includes both phosphoryl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2-methylphenylphosphonic dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological phosphorus-containing compounds.
Industry: It is used in the synthesis of advanced materials and as a flame retardant.
Mechanism of Action
The mechanism by which {[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in catalysis. Additionally, the compound can interact with biological molecules through hydrogen bonding and van der Waals forces, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common ligand in coordination chemistry, but lacks the methylphenyl groups.
Diphenylphosphine oxide: Similar structure but without the bis(2-methylphenyl) group.
Phosphine oxides: A broad class of compounds with varying substituents.
Uniqueness
{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of both bis(2-methylphenyl) and diphenyl groups, which confer distinct steric and electronic properties. These properties make it particularly useful in specific catalytic and synthetic applications where other compounds may not be as effective.
Properties
CAS No. |
143500-15-6 |
|---|---|
Molecular Formula |
C27H26O2P2 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
1-[diphenylphosphorylmethyl-(2-methylphenyl)phosphoryl]-2-methylbenzene |
InChI |
InChI=1S/C27H26O2P2/c1-22-13-9-11-19-26(22)31(29,27-20-12-10-14-23(27)2)21-30(28,24-15-5-3-6-16-24)25-17-7-4-8-18-25/h3-20H,21H2,1-2H3 |
InChI Key |
OAZZXRKBVYJAMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)
![1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B12557982.png)
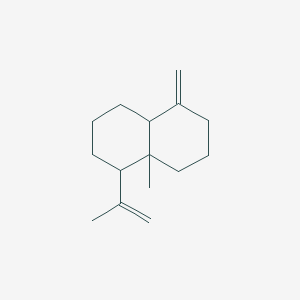
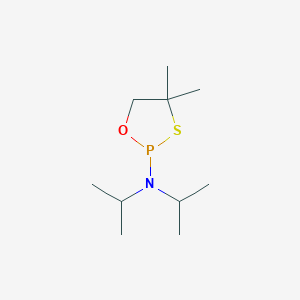
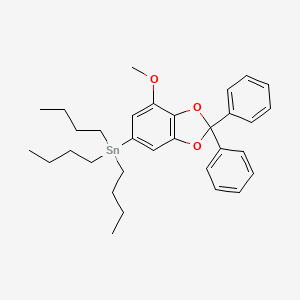
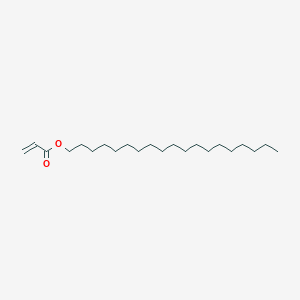




![N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine](/img/structure/B12558057.png)


